molecular formula C20H18N2OS B5786194 N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide

N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide

Cat. No. B5786194
M. Wt: 334.4 g/mol
InChI Key: OCYVUXNMZWUGRU-UHFFFAOYSA-N
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Description

N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide, also known as MNAC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MNAC is a member of the thiosemicarbazone family of compounds, which have been found to possess a wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties.

Mechanism of Action

The exact mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in viral replication and cancer cell proliferation. N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been shown to inhibit the activity of the RNA-dependent RNA polymerase of the hepatitis C virus, as well as the protease activity of the dengue virus. In cancer cells, N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been found to induce apoptosis by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation, as well as the induction of apoptosis in cancer cells. N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide. One area of interest is the development of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide-based therapeutics for the treatment of viral infections, such as hepatitis C and dengue fever. Another area of research is the development of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide-based anticancer agents, which could be used to treat a variety of cancer types. Additionally, further studies are needed to elucidate the exact mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide and to optimize its pharmacokinetic properties for use in vivo.

Synthesis Methods

N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylnaphthalene with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2-bromo-1-methylbenzene to yield N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide.

Scientific Research Applications

N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its antiviral activity, with studies demonstrating its ability to inhibit the replication of the hepatitis C virus and the dengue virus. N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has also been found to possess anticancer properties, with studies showing its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-[(2-methylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14-7-2-5-12-18(14)21-20(24)22-19(23)13-16-10-6-9-15-8-3-4-11-17(15)16/h2-12H,13H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYVUXNMZWUGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide

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